![molecular formula C28H36O2Si B13835197 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol is a compound that features a tert-butyl(diphenyl)silyl group attached to a phenol ring substituted with two isopropyl groups. This compound is known for its stability and is often used in organic synthesis as a protecting group for alcohols due to its resistance to acidic hydrolysis and nucleophilic species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol typically involves the protection of the hydroxyl group on the phenol ring using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are generally mild, often conducted at room temperature in solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反応の分析
Types of Reactions
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
科学的研究の応用
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly effective due to the steric bulk and electronic properties of the tert-butyl(diphenyl)silyl group, which provide resistance to acidic and nucleophilic conditions .
類似化合物との比較
Similar Compounds
Tert-butyldimethylsilyl (TBDMS) ether: Another silyl ether used for protecting hydroxyl groups, but less bulky and less stable under acidic conditions compared to tert-butyl(diphenyl)silyl ether.
Trimethylsilyl (TMS) ether: A smaller and less stable protecting group compared to tert-butyl(diphenyl)silyl ether.
Triisopropylsilyl (TIPS) ether: Similar in stability to tert-butyl(diphenyl)silyl ether but with different steric properties.
Uniqueness
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol is unique due to its high stability and resistance to acidic hydrolysis and nucleophilic attack. This makes it particularly valuable in complex synthetic routes where selective protection and deprotection of hydroxyl groups are crucial .
特性
分子式 |
C28H36O2Si |
|---|---|
分子量 |
432.7 g/mol |
IUPAC名 |
4-[tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3 |
InChIキー |
BMNNMQPKHONECS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


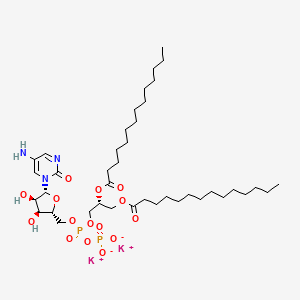
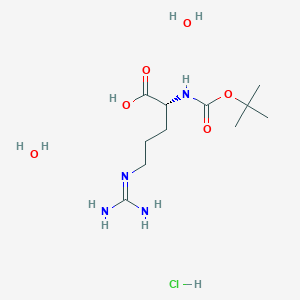
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
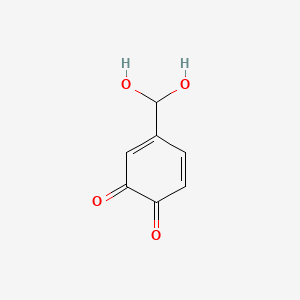
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

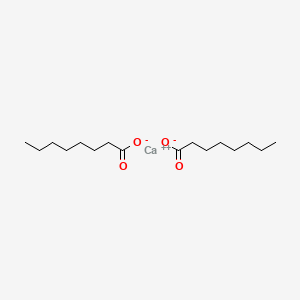
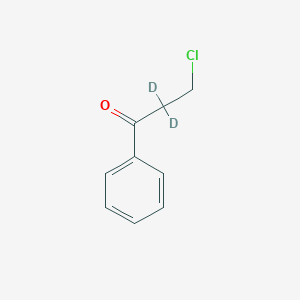
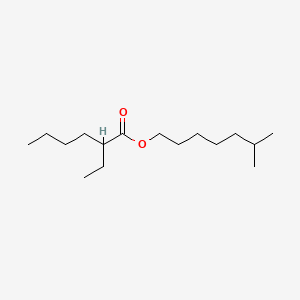
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
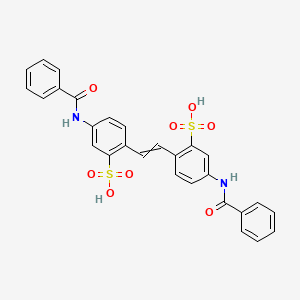
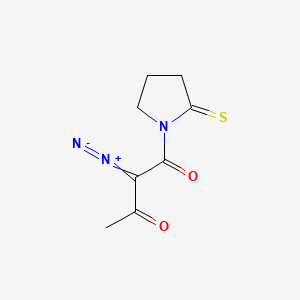
![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)

